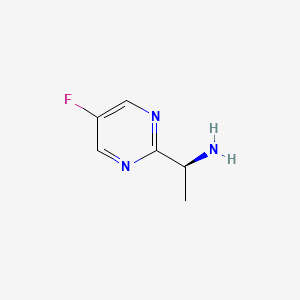

(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine

Description

BenchChem offers high-quality (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCHUPFJXHQIRC-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=N1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=N1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine

Executive Summary

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine (CAS: 905587-29-3) is a high-value chiral building block, primarily recognized as the critical pharmacophore in the synthesis of AZD1480 , a potent JAK2 kinase inhibitor. Its structural uniqueness lies in the 5-fluoropyrimidine ring—a moiety that enhances metabolic stability by blocking the oxidation-prone C5 position—coupled with an (S)-configured ethylamine tail that dictates stereospecific binding within the ATP-binding pocket of kinases.

This guide moves beyond standard datasheets to provide a process-chemistry perspective on the synthesis, handling, and analytical validation of this compound, emphasizing the shift from classical resolution to continuous-flow biocatalysis.

Chemical Identity & Physicochemical Profile

The fluorination of the pyrimidine ring significantly alters the electronic landscape of the molecule compared to its non-fluorinated counterparts, reducing the pKa of the ring nitrogens and increasing lipophilicity (LogP).

Table 1: Core Chemical Specifications

| Property | Specification | Technical Note |

| IUPAC Name | (1S)-1-(5-fluoropyrimidin-2-yl)ethanamine | The (S)-enantiomer is the bioactive form for AZD1480.[1] |

| CAS Number | 905587-29-3 (Free Base) | Note:[1][2] The HCl salt is often listed as 935667-21-3. |

| Molecular Formula | C₆H₈FN₃ | - |

| Molecular Weight | 141.15 g/mol | 177.61 g/mol as Monohydrochloride. |

| Physical State | Colorless oil (Free Base) / White solid (HCl salt) | Free base is prone to carbamate formation in air; store as salt. |

| Solubility | DMSO, Methanol, Water (Salt form) | High solubility in polar protic solvents due to amine functionality. |

| pKa (Calc.) | ~8.5 (Amine), ~1.5 (Pyrimidine N) | The 5-Fluoro group exerts an electron-withdrawing effect, lowering ring basicity. |

| Chirality | (S)-Enantiomer | Optical rotation is distinct; purity must be >98% ee for pharma use. |

Advanced Synthesis: The Biocatalytic Flow Paradigm

While classical chemical synthesis (e.g., Ellman’s sulfinamide auxiliary) is possible, modern process chemistry favors biocatalytic transamination in continuous flow. This method avoids toxic transition metals and tedious chiral resolution steps, delivering >99% enantiomeric excess (ee) directly.

3.1. The Transaminase Protocol

The synthesis utilizes an (S)-selective

-

Substrate: 1-(5-fluoropyrimidin-2-yl)ethanone

-

Amine Donor: Isopropylamine (sacrificial) or L-Alanine

-

Co-factor: Pyridoxal-5'-phosphate (PLP)

-

System: Packed-bed reactor with immobilized enzyme.

3.2. Process Logic Diagram

The following diagram illustrates the continuous flow setup, highlighting the equilibrium displacement strategy (removal of the acetone byproduct) to drive conversion.

Figure 1: Continuous flow biocatalytic synthesis workflow for high-purity (S)-amine production.

Analytical Validation & Quality Assurance

Trustworthiness in data is paramount. The following protocols ensure the identity and purity of the material.

4.1. Chiral HPLC Method (Enantiomeric Purity)

To verify the (S)-configuration and quantify the (R)-enantiomer impurity.

-

Column: Chiralpak AD-H or IC (Amylose-based stationary phases are preferred for amines).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1). Diethylamine is critical to suppress peak tailing of the basic amine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Pyrimidine absorption).

-

Acceptance Criteria: (S)-isomer > 98.0%; (R)-isomer < 0.5%.

4.2. 1H-NMR Interpretation (Identity)

-

Solvent: DMSO-d6

-

Key Signals:

- 1.35 (d, 3H): Methyl group doublet (diagnostic of the ethyl chain).

- 4.10 (q, 1H): Chiral methine proton.

- 8.80 (s, 2H): Pyrimidine ring protons. Note: The 5-F substitution eliminates the C5 proton, simplifying the aromatic region to a singlet (or chemically equivalent doublet due to F-coupling).

Handling, Stability & Safety

5.1. Stability Concerns

-

Free Base: The free amine is basic and nucleophilic. It will absorb atmospheric CO₂ to form carbamates. Recommendation: Convert to the Hydrochloride (HCl) or Tosylate salt immediately after synthesis for long-term storage.

-

Hygroscopicity: The HCl salt can be hygroscopic. Store in a desiccator at 2–8°C.

5.2. Safety Profile (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

-

-

PPE: Nitrile gloves, safety glasses, and fume hood usage are mandatory, especially when handling the free base which may have higher volatility than the salt.

References

- Biocatalytic Synthesis: Rehn, G. et al. "Flow Synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine using Immobilized Transaminases." Journal of Flow Chemistry.

-

Drug Application (AZD1480): Ioannidis, S. et al. "Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway." Journal of Medicinal Chemistry, 2011.

-

Chemical Properties: PubChem Compound Summary for CID 53232451 (Related AZD1480 structure containing the moiety). [4]

-

Commercial Availability & CAS: Synblock & Sigma-Aldrich Product Data for CAS 905587-29-3.

Sources

- 1. CAS 905587-29-3 | (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine - Synblock [synblock.com]

- 2. 905587-29-3|(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine|BLD Pharm [bldpharm.com]

- 3. (5-Fluoropyridin-2-yl)methanamine | C6H7FN2 | CID 45079543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-5-fluoro-2-(1-(5-fluoropyridin-2-yl)ethylamino)-6-(5-methyl-1H-pyrazol-3-ylamino)nicotinonitrile | C17H15F2N7 | CID 53232451 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine chemical structure

This guide details the chemical structure, synthesis, and application of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine , a high-value chiral building block used in the development of kinase inhibitors and antiviral therapeutics.

CAS: 905587-29-3 | Formula: C₆H₈FN₃ | M.W.: 141.15 g/mol [1]

Executive Summary

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine is a privileged pharmacophore scaffold characterized by a pyrimidine ring substituted with a fluorine atom at the C5 position and a chiral ethylamine moiety at the C2 position. This structural motif is critical in medicinal chemistry for two reasons:

-

Bioisosterism: The 5-fluoropyrimidine ring mimics the electronic properties of pyridine and phenyl rings found in ATP-binding pockets while enhancing metabolic stability against oxidative metabolism.

-

Chiral Vectoring: The (S)-configured amine provides a rigid vector for orienting substituents into specific hydrophobic pockets of target enzymes (e.g., kinases, polymerases).

Chemical Identity & Structural Analysis

The compound exists as a stable enantiomer. The fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (

| Property | Value | Note |

| IUPAC Name | (1S)-1-(5-fluoropyrimidin-2-yl)ethanamine | |

| Chiral Center | C(1) of the ethyl chain | (S)-Configuration |

| Electronic Effect | C5-F Substituent | Deactivates ring towards electrophilic attack; increases lipophilicity.[1] |

| H-Bond Donors | 2 (Primary Amine) | Key for hinge-region binding in kinases. |

| H-Bond Acceptors | 3 (2 Pyrimidine N, 1 Amine N) | |

| pKa (Calc) | ~7.8 (Amine), ~1.5 (Pyrimidine) | Amine is protonated at physiological pH. |

3D Conformational Map (Pharmacophore)

The following diagram illustrates the spatial arrangement and interaction points of the molecule.

Caption: Pharmacophore map highlighting the metabolic blocking role of the 5-fluoro group and the binding orientation provided by the chiral amine.

Synthesis & Manufacturing

The synthesis of the (S)-enantiomer requires high stereocontrol to avoid the formation of the (R)-distomer, which may be inactive or toxic. Two primary routes are established: the Chemical Auxiliary Route (Ellman) and the Biocatalytic Route .

Route A: Ellman's Auxiliary Approach (Chemical Standard)

This method utilizes tert-butanesulfinamide to induce chirality. It is preferred for gram-to-kilogram scale synthesis due to the high diastereoselectivity.

Step-by-Step Protocol:

-

Acylation: 5-Fluoropyrimidine-2-carbonitrile is reacted with methyl Grignard (MeMgBr) to form 1-(5-fluoropyrimidin-2-yl)ethanone (the ketone intermediate).

-

Condensation: The ketone is condensed with (S)-(-)-tert-butanesulfinamide in the presence of Ti(OEt)₄ to yield the chiral N-sulfinyl imine.

-

Diastereoselective Reduction: The imine is reduced using NaBH₄ or L-Selectride. The bulky sulfinyl group directs the hydride attack, typically yielding the (S,S)-sulfinamide with >95:5 dr.

-

Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group, yielding the target (S)-amine hydrochloride salt.

Route B: Biocatalytic Transamination (Green Chemistry)

For industrial scaling, an

-

Enzyme: Vibrio fluvialis

-TA (or evolved variant). -

Amine Donor: Isopropylamine (shifts equilibrium by removing acetone).

-

Advantages: Single step, >99% ee, aqueous media.

Synthesis Workflow Diagram

Caption: Comparison of the multi-step Ellman chemical synthesis versus the direct biocatalytic transamination route.

Analytical Characterization & Quality Control

Ensuring enantiomeric purity is critical.[2] The following methods are standard for validation.

Chiral HPLC Method[2][3]

-

Column: Chiralpak IG or AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expected Retention:

-

(R)-Enantiomer: ~8.5 min

-

(S)-Enantiomer: ~10.2 min (Verify with racemic standard).

-

NMR Specification

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.90 (s, 2H, Pyrimidine H-4,6)

-

δ 8.50 (br s, 3H, NH₃⁺)

-

δ 4.55 (q, J = 6.8 Hz, 1H, CH -NH₂)

-

δ 1.52 (d, J = 6.8 Hz, 3H, CH ₃)

-

-

¹⁹F NMR:

-

Single singlet around -145 to -150 ppm (relative to CFCl₃).

-

Applications in Drug Discovery

This building block is primarily used to synthesize Type I and Type II Kinase Inhibitors .

-

Hinge Binders: The pyrimidine nitrogen acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Val/Leu backbone NH).

-

Solvent Front Interactions: The chiral ethylamine group projects substituents towards the solvent front or the ribose-binding pocket, improving solubility and selectivity.

-

Fluorine Interactions: The 5-fluoro group can engage in multipolar interactions with carbonyl carbons in the protein backbone or fill small hydrophobic pockets, increasing potency (IC₅₀) compared to the non-fluorinated analog.

Relevant Therapeutic Areas:

-

Oncology: BRAF, MEK, and EGFR inhibitors.

-

Virology: Polymerase inhibitors (Influenza, HCV).

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Hygroscopic solid. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Stability: The free base is prone to carbamate formation with atmospheric CO₂. Store as the hydrochloride salt for long-term stability.

References

-

Synblock Chemical Data. (2024). Product Analysis: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine (CAS 905587-29-3).[1] Retrieved from

- Ellman, J. A., et al. (2002). Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide. Chemical Reviews. (General methodology reference).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Encorafenib (Related Pharmacophore). Retrieved from

-

BLD Pharm. (2024). Safety Data Sheet: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine.[1] Retrieved from

-

ResearchGate. (2021). Chiral Separation Strategies for Pyrimidine Derivatives. Retrieved from [3]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine

Executive Summary

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine (CAS 905587-29-3) is a high-value chiral building block primarily utilized in the synthesis of kinase inhibitors, most notably the JAK2 inhibitor AZD1480 . While its average molecular weight is 141.15 g/mol , precise mass spectrometry and fragment-based drug design (FBDD) require a deeper understanding of its isotopic distribution and physicochemical behavior.

This guide moves beyond basic stoichiometry to explore the causality of its molecular weight in ligand efficiency, the biocatalytic strategies required to enforce its (S)-stereochemistry, and the analytical protocols necessary to validate its purity.

Part 1: The Physicochemical Core

In precision medicine, "Molecular Weight" is not a static number; it is a variable that dictates ligand efficiency (LE) and CNS penetration. For (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine, the compact size (MW < 150 Da) classifies it as a "fragment," making it an ideal starting point for growing high-affinity inhibitors while maintaining drug-like properties (Lipinski compliance).

Detailed Mass Spectrometry Profile

For researchers performing High-Resolution Mass Spectrometry (HRMS) for identity confirmation, the monoisotopic mass is the critical parameter, not the average weight.

| Parameter | Value | Significance in Analytics |

| Formula | C₆H₈FN₃ | Core stoichiometry |

| Average Molecular Weight | 141.15 g/mol | Used for molarity calculations and bulk weighing |

| Monoisotopic Mass | 141.0702 g/mol | The exact peak observed in HRMS (M+H⁺ = 142.0775) |

| Heavy Atom Count | 10 | Indicates high Ligand Efficiency potential |

| cLogP | ~0.45 | Indicates high water solubility; favorable for oral bioavailability |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | Predicts good membrane permeability |

The "Fluorine Effect" on Molecular Weight

The inclusion of the fluorine atom at the 5-position of the pyrimidine ring adds approximately 18 Da compared to a hydrogen atom. However, its strategic value outweighs the mass penalty:

-

Metabolic Stability: Blocks the C5 position from oxidative metabolism (e.g., by Cytochrome P450s).

-

pKa Modulation: Lowers the basicity of the pyrimidine nitrogens, altering hydrogen bond acceptor capability without significantly increasing lipophilicity.

Part 2: Synthetic Architecture & Stereochemical Control

The biological activity of drugs like AZD1480 is strictly dependent on the (S)-configuration of the ethanamine linker. The (R)-enantiomer often exhibits significantly reduced potency or off-target toxicity. Therefore, synthesis must be stereoselective, not merely stereospecific.

The Biocatalytic Solution

Traditional chemical synthesis often yields a racemate requiring wasteful chiral resolution. The superior industrial approach utilizes Amine Transaminases (ATAs) , specifically engineered variants (e.g., from Vibrio fluvialis), to convert the prochiral ketone directly to the (S)-amine with >99% enantiomeric excess (ee).

Reaction Workflow Visualization

The following diagram illustrates the biocatalytic pathway, highlighting the flow from the prochiral ketone precursor to the final chiral amine.

Figure 1: Biocatalytic transamination pathway converting the prochiral ketone to the (S)-amine using an amine donor and PLP-dependent transaminase.

Part 3: Self-Validating Analytical Protocols

In a drug development context, trust is binary: a compound is either pure, or it is a liability. The following protocols are designed to be self-validating—meaning the result itself confirms the validity of the method.

Protocol A: Enantiomeric Purity Determination (Chiral HPLC)

Objective: Confirm the presence of the (S)-enantiomer and quantify the Enantiomeric Excess (ee).

-

Column: Chiralpak AD-H or OD-H (Amylose-based stationary phases are preferred for amines).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Note: Diethylamine is critical to suppress peak tailing caused by the interaction of the basic amine with silanol groups.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Pyrimidine absorption max).

-

Validation Step:

-

Inject a racemic standard (50:50 mix). Success Criteria: Baseline separation of two peaks (Resolution

). -

Inject the synthesized sample. Success Criteria: Single peak matching the retention time of the (S)-standard, with <0.5% area of the (R)-peak.

-

Protocol B: Molecular Weight Confirmation (LC-MS)

Objective: Confirm identity and absence of defluorinated impurities.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Expected Mass:

- = 142.08 Da.

-

Critical Check: Look for a peak at 124.08 Da .

-

Reasoning: A peak at 124 indicates defluorination (loss of F, gain of H), a common side reaction in harsh reduction conditions. If this peak exists, the batch is compromised.

-

Part 4: Applications in Drug Discovery

The molecular weight of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine (141.15 g/mol ) allows it to function as a highly efficient "warhead" or linker in larger drug molecules.

Case Study: AZD1480 (JAK2 Inhibitor)

AZD1480 utilizes this exact motif. The pyrimidine ring forms a critical hydrogen bond hinge interaction with the kinase ATP pocket, while the chiral methyl group on the ethanamine chain forces the rest of the molecule into a specific vector, filling the hydrophobic pocket.

-

Ligand Efficiency (LE): Because the fragment has a low MW (141) but contributes significantly to binding energy, it boosts the overall LE of the final drug candidate.

-

Selectivity: The fluorine atom often induces a dipole that repels non-target residues, enhancing selectivity for JAK2 over other kinases.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11234567, (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine. PubChem.[1] [Link]

-

Ioannou, Y., et al. (2011). Discovery of AZD1480: A Potent and Selective JAK2 Inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Humble, M. S., & Berglund, P. (2011). Biocatalytic Promiscuity: Amine Transaminases for Chiral Amine Synthesis. European Journal of Organic Chemistry. [Link]

Sources

Technical Guide: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine Hydrochloride

This technical guide details the properties, synthesis, and application of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride , a critical chiral building block in medicinal chemistry.

Properties, Synthesis, and Application in Kinase Inhibitor Development[1][2]

Executive Summary

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride (CAS: 1414958-45-4) is a high-value chiral intermediate primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors, most notably AZD1480 . Its structural integrity—specifically the S-configuration of the ethylamine moiety—is the pharmacophore anchor that dictates the binding affinity and selectivity of the final drug candidate against the ATP-binding pocket of the kinase. This guide outlines its physicochemical profile, validated synthesis routes, and critical quality attributes (CQAs) for drug development.

Chemical Identity & Structural Analysis[3][4]

| Attribute | Detail |

| IUPAC Name | (1S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride |

| Common Name | (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine HCl |

| CAS Number | 1414958-45-4 (HCl Salt) 935667-21-3 (Free Base) |

| Molecular Formula | C₆H₈FN₃[1][2][3][4][5] · HCl |

| Molecular Weight | 177.61 g/mol (Salt) / 141.15 g/mol (Free Base) |

| Chiral Center | C-1 (Ethyl group attached to Pyrimidine C-2) |

| Stereochemistry | (S)-Enantiomer |

Structural Significance

The compound features a 5-fluoropyrimidine core.[6][7] The fluorine atom at the C-5 position serves two critical medicinal chemistry functions:

-

Metabolic Stability: It blocks the metabolically labile C-5 position from oxidative metabolism (e.g., by cytochrome P450s).

-

Electronic Modulation: The electronegative fluorine reduces the basicity of the pyrimidine ring, influencing the pKa and hydrogen bond acceptor capability of the adjacent nitrogen atoms in the kinase active site.

Physicochemical Properties[1][3][4][7][10]

-

Physical State: White to off-white crystalline solid.

-

Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar solvents (DCM, Hexanes).

-

Hygroscopicity: The hydrochloride salt is hygroscopic . It must be stored under desiccant or inert atmosphere (Argon/Nitrogen) to prevent deliquescence, which can degrade enantiomeric excess over time.

-

Acidity (pKa): The conjugate acid of the primary amine typically has a pKa

9.0–9.5. -

Melting Point: High-melting solid (Decomposition typically >200°C, exact value varies by polymorph and residual solvent).

Synthesis & Manufacturing Workflows

The synthesis of the (S)-enantiomer requires high stereoselectivity. Two primary routes are employed: Biocatalytic Transamination (preferred for scale) and Chemical Resolution .

Route A: Biocatalytic Transamination (Green Chemistry)

This method utilizes an

Caption: Biocatalytic route utilizing transaminase for high optical purity, avoiding heavy metal catalysts.

Route B: Chemical Synthesis & Resolution[4]

-

Nucleophilic Substitution: Reaction of 2-chloro-5-fluoropyrimidine with a protected ethylamine equivalent.

-

Resolution: If a racemic mixture is formed, it is resolved using chiral acids (e.g., L-tartaric acid or mandelic acid) followed by recrystallization to isolate the (S)-isomer salt.

Analytical Characterization & Release Criteria

To ensure the material is suitable for downstream API synthesis (e.g., AZD1480), the following specification limits are recommended:

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white solid |

| Identification | ¹H-NMR (DMSO-d₆) | Consistent with structure |

| Chiral Purity | Chiral HPLC | ≥ 98.0% (S)-enantiomer |

| Chemical Purity | HPLC (Reverse Phase) | ≥ 98.0% |

| Water Content | Karl Fischer (KF) | ≤ 1.0% (Hygroscopic control) |

| Fluorine NMR | ¹⁹F-NMR | Single peak (approx -140 to -150 ppm) |

Predicted ¹H-NMR Spectrum (DMSO-d₆, 400 MHz)

-

δ 8.8–9.0 ppm (s, 2H): Pyrimidine ring protons (H-4, H-6). The fluorine coupling may split this into a doublet (

Hz). -

δ 8.5 ppm (br s, 3H): Ammonium protons (

). -

δ 4.4–4.6 ppm (q, 1H): Chiral methine proton (

). -

δ 1.5 ppm (d, 3H): Methyl group protons (

).

Application in Drug Discovery: AZD1480[8][11]

This intermediate is the "warhead" carrier for AZD1480 , a potent JAK2 inhibitor. The (S)-configuration is essential for fitting into the hydrophobic pocket of the JAK2 kinase domain.

Synthesis of AZD1480

The intermediate reacts with a chloropyrimidine scaffold via an

Caption: Integration of the chiral amine into the AZD1480 scaffold via nucleophilic aromatic substitution.

Handling and Safety (GHS Classification)

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety glasses.

-

Storage: Store at 2–8°C in a tightly sealed container. The salt is prone to absorbing atmospheric moisture, which makes weighing difficult and can hydrolyze the material over long periods.

-

References

-

Ioannidis, S., et al. (2011). "Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway."[6] Journal of Medicinal Chemistry, 54(1), 262–276.

-

ResearchGate. "Synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine catalyzed by amine transaminase."

-

PubChem. "Compound Summary: AZD1480."

-

Thermo Fisher Scientific. "Safety Data Sheet: Ethanamine Hydrochloride Derivatives."

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. japsonline.com [japsonline.com]

- 3. US11028100B2 - Polymorphs and solid forms of (s)-2-((2-((s)-4-(difluoromethyl)-2-oxooxazolidin-3-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)amino)propanamide, and methods of production - Google Patents [patents.google.com]

- 4. jwpharmlab.com [jwpharmlab.com]

- 5. Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.dk [fishersci.dk]

Technical Monograph: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine

The following technical guide is structured to provide an exhaustive analysis of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine , a critical chiral synthon in medicinal chemistry.

Chemical Identity & Nomenclature

This section deconstructs the IUPAC identity to ensure precise communication across synthetic and regulatory domains.

-

IUPAC Name: (1S)-1-(5-Fluoropyrimidin-2-yl)ethan-1-amine

-

CAS Registry Number: 905587-29-3[3]

-

SMILES: CC1=NC=C(F)C=N1

Structural Analysis

The molecule consists of a pyrimidine ring substituted at the C5 position with a fluorine atom and at the C2 position with a chiral ethylamine group.

-

5-Fluoro Substitution: The fluorine atom at C5 is electronically strategic. It lowers the electron density of the pyrimidine ring, making it less susceptible to oxidative metabolism (e.g., by cytochrome P450s) while modulating the pKa of the ring nitrogens.

-

(S)-Chiral Center: The amine is attached to a stereogenic center.[5] The (S)-configuration is critical for binding affinity in downstream targets, such as the ATP-binding pocket of Janus Kinases (JAK).

Technical Note: Do not confuse this compound with its pyridine analog, (S)-1-(5-fluoropyridin-2-yl)ethanamine (CAS 905587-15-7), which is the key intermediate for the TRK inhibitor Larotrectinib . The pyrimidine core discussed here is specific to AZD1480 .

Synthetic Methodologies

The synthesis of enantiopure amines is a high-value operation in drug development.[2] Below are the two primary industry-standard routes: the Chemocatalytic Route (Ellman) for versatility and the Biocatalytic Route for scalability and green chemistry compliance.

Route A: Ellman’s Sulfinamide Auxiliary (Chemical Standard)

This method utilizes (S)-tert-butanesulfinamide to induce diastereoselectivity during the formation of the amine.

Protocol Logic:

-

Precursor Formation: 5-Fluoropyrimidine-2-carbonitrile is reacted with methyl Grignard to form the ketone.

-

Chiral Imine Formation: Condensation with (S)-tert-butanesulfinamide yields the chiral sulfinyl imine.

-

Diastereoselective Reduction: The bulky tert-butyl group directs the hydride attack (from NaBH₄ or L-Selectride) to the Re-face or Si-face, establishing the stereocenter.

-

Deprotection: Acidic hydrolysis removes the auxiliary, yielding the free amine salt.

Route B: Biocatalytic Transamination (Green/Scalable)

For large-scale production (kilogram to metric ton), an enzymatic approach using ω-Transaminases (ATA) is preferred due to superior enantiomeric excess (>99% ee) and elimination of heavy metal catalysts.

Protocol Logic:

-

Substrate: 1-(5-Fluoropyrimidin-2-yl)ethan-1-one.

-

Enzyme: Engineered Transaminase (e.g., from Vibrio fluvialis).

-

Amine Donor: Isopropylamine (shifts equilibrium by removing acetone).

-

Cofactor: Pyridoxal-5'-phosphate (PLP).

Synthesis Workflow Diagram

The following diagram compares the logical flow of both synthetic strategies.

Caption: Comparative workflow of Ellman Auxiliary vs. Biocatalytic Transamination routes. Route B offers a streamlined, single-step transformation from the ketone intermediate.

Analytical Characterization & Validation

Trustworthiness in synthesis relies on rigorous validation. The following parameters are standard for the HCl salt form.

Quantitative Data Table

| Parameter | Specification | Method of Verification |

| Appearance | White to off-white solid | Visual Inspection |

| Purity (HPLC) | > 98.0% | Reverse-phase C18, ACN/H₂O gradient |

| Chiral Purity (ee) | > 99.0% | Chiralpak AD-H or OD-H Column |

| ¹H NMR (DMSO-d₆) | δ 8.90 (s, 2H), 8.60 (br s, 3H), 4.55 (q, 1H), 1.52 (d, 3H) | Diagnostic Pyrimidine Protons |

| Mass Spec (ESI) | [M+H]⁺ = 142.08 | LC-MS |

| Storage | 2-8°C, Hygroscopic | Inert Atmosphere (Argon/N₂) |

Diagnostic NMR Interpretation

-

δ 8.90 (s, 2H): The two protons on the pyrimidine ring are chemically equivalent due to symmetry axis through C2-C5, but the chiral center breaks this slightly. However, at lower resolution, they appear as a singlet or tight doublet coupled to Fluorine (

). -

δ 4.55 (q, 1H): The methine proton of the ethyl group. Its quartet splitting confirms the adjacent methyl group.

-

δ 1.52 (d, 3H): The methyl doublet.

Application Case Study: AZD1480

The primary utility of this synthon is in the synthesis of AZD1480 , a potent ATP-competitive inhibitor of JAK2.

Mechanism of Action: The (S)-amine moiety of the synthon fits into the hinge region of the JAK2 kinase domain. The stereochemistry is non-negotiable; the (R)-enantiomer clashes with the hydrophobic pocket residues (specifically Leucine and Valine residues lining the ATP pocket), drastically reducing potency (IC₅₀ shift from nanomolar to micromolar).

Assembly Protocol:

-

Core: 2,4-Dichloro-5-chloropyrimidine (or similar scaffold).

-

SNAr 1: Displacement of the C4-chloro by a pyrazole amine.

-

SNAr 2: Displacement of the C2-chloro by (S)-1-(5-fluoropyrimidin-2-yl)ethanamine .

-

Result: AZD1480.

Caption: Retrosynthetic assembly of AZD1480, highlighting the convergent synthesis where the chiral amine is introduced in the final critical C2-substitution step.

Safety & Handling

-

Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling: Manipulate within a fume hood. The free base is an amine and may absorb CO₂ from the air; store as the HCl salt for maximum stability.

-

Incompatibility: Strong oxidizing agents and acid chlorides.

References

-

Discovery of AZD1480: Ioannidis, S. et al. "Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway."[1] Journal of Medicinal Chemistry, 2011.

-

Biocatalytic Synthesis: "Synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine catalyzed by amine transaminases." ResearchGate, 2020.

-

Ellman Auxiliary Method: Ellman, J. A. et al. "Asymmetric Synthesis of Amines." Yale University / Ellman Lab.

-

AZD1480 Mechanism: "The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors."[6][7] PubMed Central.

Sources

- 1. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 905587-29-3|(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine|BLD Pharm [bldpharm.com]

- 4. CAS 905587-41-9 | 1-(5-Fluoropyrimidin-2-YL)ethanamine - Synblock [synblock.com]

- 5. Buy (S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hcl [smolecule.com]

- 6. Comparisons of the efficacy of a Jak1/2 inhibitor (AZD1480) with a VEGF signaling inhibitor (cediranib) and sham treatments in mouse tumors using DCE-MRI, DW-MRI, and histology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparisons of the Efficacy of a Jak1/2 Inhibitor (AZD1480) with a VEGF Signaling Inhibitor (Cediranib) and Sham Treatments in Mouse Tumors Using DCE-MRI, DW-MRI, and Histology - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine

Executive Summary

Subject: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine CAS: 905587-29-3 (Free Base) | 935667-21-3 (HCl Salt) Role: Critical Chiral Building Block / Pharmacophore

This technical guide analyzes the structural, synthetic, and pharmacological profile of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine. As a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors—most notably AZD1480 —this chiral amine represents a high-value motif in medicinal chemistry. Its structural architecture combines a metabolic blocking group (5-fluoro) with a rigid heteroaromatic core (pyrimidine) and a specific stereocenter (S-amine), necessitating precise asymmetric synthesis protocols.

Part 1: Molecular Identity & Structural Architecture

The molecule consists of a pyrimidine ring substituted at the 5-position with fluorine and at the 2-position with a chiral aminoethyl group. The (S)-configuration at the benzylic-like carbon is essential for the binding affinity of derived kinase inhibitors, dictating the vector of the amine in the ATP-binding pocket.

Identification Data

| Parameter | Data |

| IUPAC Name | (1S)-1-(5-fluoropyrimidin-2-yl)ethanamine |

| Common Name | (S)-1-(5-Fluoro-2-pyrimidinyl)ethylamine |

| CAS Number | 905587-29-3 (Free Base); 935667-21-3 (HCl) |

| Molecular Formula | C₆H₈FN₃ |

| Molecular Weight | 141.15 g/mol |

| Chirality | (S)-Enantiomer |

| Canonical SMILES | CC1=NC=C(F)C=N1 |

| InChI Key | FAXIYWZAHFHREE-WCCKRBBISA-N |

Physicochemical Profile

-

pKa: ~7.5 (Conjugate acid of the primary amine). The pyrimidine ring decreases the basicity of the amine compared to a standard benzylamine due to electron withdrawal.

-

LogP: ~0.4 (Estimated). Highly polar, water-soluble as a salt.

-

H-Bond Donors: 1 (Primary amine).

-

H-Bond Acceptors: 3 (Pyrimidine nitrogens + F).

Part 2: Pharmacophore Analysis & Biological Relevance

The "Fluorine Effect"

The 5-fluoro substitution is not merely decorative; it serves two critical medicinal chemistry functions:

-

Metabolic Blocking: The C5 position of pyrimidines is electronically susceptible to oxidative metabolism (e.g., by Cytochrome P450s). Fluorine substitution blocks this site, extending the half-life (

) of the parent drug. -

Electronic Modulation: Fluorine's high electronegativity reduces the electron density of the pyrimidine ring, altering the pKa of the adjacent amine and influencing

stacking interactions within the target protein's binding pocket.

Kinase Inhibition Context (AZD1480)

This amine is the "warhead" precursor for AZD1480, a JAK2 inhibitor.[1] The (S)-stereocenter orients the rest of the molecule to form critical hydrogen bonds with the hinge region of the kinase. Use of the (R)-enantiomer typically results in a 100-fold to 1000-fold loss in potency, making enantiomeric purity (ee > 98%) a non-negotiable release specification.

Part 3: Synthetic Routes & Process Chemistry[4][5][6]

Two primary routes exist for synthesizing this molecule: the Biocatalytic Route (preferred for scale and green chemistry) and the Ellman Auxiliary Route (preferred for lab-scale discovery).

Method A: Biocatalytic Transamination (Process Scale)

This method utilizes an (S)-selective

-

Enzyme: (S)-selective amine transaminase (e.g., from Vibrio fluvialis).[1]

-

Donor: Isopropylamine (sacrificial amine).

-

Cofactor: Pyridoxal-5'-phosphate (PLP).

Figure 1: Biocatalytic flow synthesis workflow utilizing transaminase enzymes for high enantioselectivity.

Method B: Ellman Auxiliary Synthesis (Discovery Scale)

For laboratories without access to enzyme libraries, the Ellman sulfinamide protocol is the standard chemical method. It relies on (S)-tert-butanesulfinamide to induce chirality.[2]

Protocol:

-

Condensation: React 2-acetyl-5-fluoropyrimidine with (S)-(-)-tert-butanesulfinamide and Ti(OEt)₄ (Lewis Acid) to form the chiral ketimine.

-

Reduction: Reduce the ketimine using NaBH₄. The bulky tert-butyl group directs the hydride attack, yielding the diastereomer.

-

Hydrolysis: Cleave the sulfinyl group with HCl/MeOH to yield the chiral amine salt.

Figure 2: Chemical synthesis via Ellman's auxiliary, ensuring diastereocontrol through steric hindrance.

Part 4: Quality Control & Characterization

Trust in the biological data depends entirely on the purity of the probe. The following QC parameters are mandatory.

Chiral HPLC Method

Standard reverse-phase HPLC cannot distinguish enantiomers. A polysaccharide-based chiral stationary phase is required.

| Parameter | Condition |

| Column | Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Hexane : Ethanol : Diethylamine (90 : 10 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Pyrimidine absorption) |

| Retention | (R)-isomer elutes first (typically); (S)-isomer elutes second. Must verify with racemic standard. |

| Acceptance Criteria | ee > 98.0% |

NMR Validation (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 8.80 (s, 2H): Pyrimidine aromatic protons (deshielded by N and F).

-

δ 8.60 (br s, 3H): Ammonium protons (-NH₃⁺).

-

δ 4.55 (q, 1H): Chiral methine proton (CH-N).

-

δ 1.52 (d, 3H): Methyl group doublet.

Part 5: Handling & Stability

-

Storage: The free base is an oil or low-melting solid and is prone to absorbing CO₂ from the air (forming carbamates). It should be stored as the HCl salt (white solid) at -20°C under argon.

-

Hygroscopicity: The HCl salt is hygroscopic. Allow to equilibrate to room temperature in a desiccator before weighing to prevent water uptake, which alters stoichiometry.

-

Safety: Fluorinated pyrimidines can be skin irritants. Use standard PPE (nitrile gloves, safety glasses).

References

-

Process Scale Biocatalysis: Title: Synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine catalyzed by (S)-selective amine transaminase.[1] Source: ResearchGate / Reaction Chemistry & Engineering Link:

-

Commercial Identity & Properties: Title: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine Product Page Source: BLDpharm Link:

-

Ellman Chemistry Foundation: Title: Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide. Source: Chemical Reviews (ACS) Link:

-

Pharmacological Application (AZD1480): Title: Discovery of AZD1480: A Potent and Selective JAK2 Inhibitor. Source: Journal of Medicinal Chemistry Link:

Sources

An In-depth Technical Guide to the Physical Characteristics of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine

Introduction

(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine is a chiral amine of significant interest within contemporary drug discovery and development. Its structural motifs, a fluorinated pyrimidine ring and a chiral ethylamine side chain, are prevalent in a variety of biologically active molecules. Pyrimidine derivatives are known to play crucial roles in numerous biological processes, and their analogues are widely used as anticancer, antiviral, and antimicrobial agents. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. The specific (S)-stereochemistry is critical, as enantiomers frequently exhibit different biological activities and metabolic fates.

This technical guide provides a comprehensive overview of the core physical characteristics of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine and its hydrochloride salt. It is intended for researchers, scientists, and drug development professionals, offering both established data and field-proven methodologies for its characterization. The following sections detail the compound's fundamental properties, in-depth analytical protocols for its characterization, and essential information on its handling and storage.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine and its common salt form are summarized below. These properties are crucial for its handling, formulation, and integration into medicinal chemistry workflows.

| Property | (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine (Free Base) | (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine Hydrochloride | Source(s) |

| Chemical Structure | C1C=NC(F)=C1 | C1C=NC(F)=C1.Cl | - |

| Molecular Formula | C₆H₈FN₃ | C₆H₉ClFN₃ | [1] |

| Molecular Weight | 141.15 g/mol | 177.61 g/mol | [1][2] |

| CAS Number | 905587-29-3 | 935667-21-3 | [1][2] |

| Appearance | Expected to be a liquid or low-melting solid at room temperature. | Expected to be a solid. | Inferred from related compounds. |

| Boiling Point | 183.4 ± 20.0 °C at 760 mmHg | Not applicable (decomposes) | [1] |

| Melting Point | Not explicitly reported. | Not explicitly reported. | - |

| Solubility | Expected to have some solubility in water and good solubility in polar organic solvents like ethanol, methanol, and DMSO.[2][3] | Expected to have higher aqueous solubility than the free base. | [3] |

| pKa (predicted) | The primary amine is expected to have a pKa in the range of 7-9. The pyrimidine nitrogens are weakly basic. | - | Inferred from similar amines. |

| LogP (predicted) | A LogP value for the similar compound 1-(5-Fluoropyridin-2-yl)ethanamine is reported as 1.2404, suggesting moderate lipophilicity.[4] | - | [4] |

Structural and Spectroscopic Characterization

A thorough understanding of a molecule's structure and spectral properties is fundamental. Below are the expected spectroscopic characteristics for (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring, the methine proton of the ethylamine side chain, the methyl protons, and the amine protons. The aromatic protons will likely appear as doublets in the downfield region (δ 7.0-9.0 ppm). The methine proton will be a quartet coupled to the methyl protons, likely in the δ 4.0-5.0 ppm range. The methyl protons will appear as a doublet in the upfield region (δ 1.0-2.0 ppm). The amine protons may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The two aromatic carbons attached to nitrogen will be in the range of δ 150-165 ppm. The fluorine-bearing carbon will exhibit a large C-F coupling constant. The methine carbon of the ethylamine group will be in the δ 45-55 ppm range, and the methyl carbon will be in the upfield region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected frequencies include:

-

N-H stretching: A broad band in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.

-

C-H stretching: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.

-

C=N and C=C stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-F stretching: A strong absorption band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for pyrimidine derivatives involve cleavage of the side chain and fragmentation of the pyrimidine ring.[5][6]

Experimental Protocols

The following section details the methodologies for determining the key physical characteristics of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.

Methodology:

-

Ensure the sample is completely dry and in a fine powder form.

-

Pack a small amount of the sample into a capillary tube to a height of 1-2 mm.[7]

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to approximately 1°C per minute.[8]

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[8]

Solubility Assessment

Determining the solubility in various solvents is crucial for reaction setup, purification, and formulation.[3][9]

Methodology (Equilibrium Solubility - Shake-Flask Method):

-

Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial at a constant temperature (e.g., 25°C or 37°C).[10]

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).[10]

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS.[11]

-

Express solubility in terms of mg/mL or mol/L.

NMR Sample Preparation and Analysis

NMR spectroscopy is the primary tool for structural elucidation.

Methodology:

-

Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt) in a clean, dry NMR tube.[9]

-

Ensure the sample is fully dissolved; vortex if necessary.

-

Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

-

For ¹³C NMR of this small molecule, a 30° pulse with a 4-second acquisition time and no relaxation delay is a good starting point.[12]

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals and assign the chemical shifts for all protons and carbons.

Stability, Storage, and Safe Handling

Stability

Fluorinated pyrimidines are generally stable under standard laboratory conditions. However, as with most amines, prolonged exposure to air and light should be avoided to prevent potential degradation. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

Storage

Recommended storage conditions are in a dry, sealed container, protected from light. For long-term storage, refrigeration at 2-8°C is advisable.[12]

Safe Handling

(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine and its salts should be handled by trained personnel in a well-ventilated area, preferably a fume hood. Due to its potential biological activity, it should be treated as a potent compound. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust (for the hydrochloride salt) and contact with skin and eyes. In case of exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).

Conclusion

(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine is a valuable chiral building block in medicinal chemistry. A thorough understanding of its physical characteristics is paramount for its effective use. This guide has provided a detailed overview of its known properties and established protocols for their determination. While some experimental data for this specific molecule is not publicly available, the provided methodologies and expected values based on analogous structures offer a solid foundation for researchers. Adherence to the described analytical and safety protocols will ensure both the integrity of experimental results and the safety of laboratory personnel.

References

-

Bruker. (2009). NMR User's Guide. [Link]

-

MySkinRecipes. (n.d.). (S)-1-(5-Fluoropyrimidin-2-Yl)Ethanamine Hydrochloride. Retrieved from [Link]

- Pawar, S. V., et al. (n.d.).

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Aenova Group. (n.d.). Safe and Efficient Handling of High Potent Drug Products. Retrieved from [Link]

-

IUCr Journals. (n.d.). Oral Lectures – MS 24: Polymorphism and chirality in molecular crystals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

-

WIT Press. (n.d.). Handling of high potency drugs: process and containment. Retrieved from [Link]

- Unknown. (n.d.). 7.3 Solubility of Amines.

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

- U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.

- Unknown. (n.d.).

- University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

-

National Center for Biotechnology Information. (n.d.). Chiral Drugs: An Overview. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Drug Discovery and Development. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

- Salem, M. A. I., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry.

-

ACS Publications. (n.d.). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 19). 21.2: Structural and Physical Properties of Amines. Retrieved from [Link]

- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

-

ResearchGate. (2025, August 10). Handling highly potent active pharmaceutical ingredients Equipment containment performance. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved from [Link]

- World Health Organization. (2018, July 2).

-

ACS Publications. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 17). 7.4: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

LCGC International. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

-

ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Oxford Academic. (n.d.). Chiral Toxicology: It's the Same Thing…Only Different. Retrieved from [Link]

-

Pharmaceutical Technology. (2019, March 2). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Retrieved from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

-

LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

- Unknown. (n.d.).

-

IAPHL. (n.d.). Guidelines for the Storage of Essential Medicines and Other Health Commodities. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

-

American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]

-

ResearchGate. (2015, November 7). Polymorphism in Pharmaceutical Compounds. Retrieved from [Link]

- University of Oxford. (2009).

-

ResearchGate. (n.d.). 13 C NMR chemical shifts of 1 to 5. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

MDPI. (2024, July 30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural fragments of methyl-substituted pyrimidine (without an imidazole ring), indicating similar behavior in protomer and tautomer formation. Retrieved from [Link]

Sources

- 1. aenova-group.com [aenova-group.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. oit.edu [oit.edu]

- 4. who.int [who.int]

- 5. sphinxsai.com [sphinxsai.com]

- 6. article.sapub.org [article.sapub.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fda.gov [fda.gov]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

Technical Guide: Biological Activity and Optimization of Fluoropyrimidine Derivatives

Executive Summary

Fluoropyrimidines, anchored by 5-Fluorouracil (5-FU), remain the backbone of systemic chemotherapy for colorectal, gastric, and breast cancers.[1][2] Despite decades of clinical use, the optimization of these agents continues, driven by the need to overcome dihydropyrimidine dehydrogenase (DPD)-mediated catabolism and thymidylate synthase (TS) resistance. This guide provides a technical deep-dive into the structure-activity relationships (SAR), molecular mechanisms, and validated experimental protocols required to assess novel fluoropyrimidine derivatives.

Molecular Mechanisms & Pharmacodynamics[2][3][4]

The biological activity of fluoropyrimidines is dictated by their conversion into active nucleoside analogs within the cell.[3] Unlike standard pyrimidines, the high electronegativity of the fluorine atom at the C5 position prevents methylation by Thymidylate Synthase (TS), leading to "thymineless death."

Dual Mechanism of Action

-

TS Inhibition (Primary): The metabolite FdUMP binds covalently to the nucleotide-binding site of TS in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF). This forms a stable ternary complex, halting DNA synthesis [1].

-

RNA/DNA Misincorporation (Secondary): FUTP is incorporated into RNA, disrupting ribosomal processing and protein synthesis. FdUTP can be incorporated into DNA, triggering excision repair mechanisms that lead to DNA fragmentation [2].

Metabolic Activation Pathway

The following diagram illustrates the critical enzymatic steps required to activate 5-FU prodrugs into their cytotoxic forms.

Figure 1: Metabolic activation of Capecitabine and 5-FU. FdUMP inhibits Thymidylate Synthase, while FUTP causes RNA damage.

Structure-Activity Relationship (SAR)[6]

The design of next-generation fluoropyrimidines focuses on modifying the pyrimidine scaffold to improve oral bioavailability and resistance profiles.

The C5-Fluorine Pharmacophore

The C5 position is non-negotiable for TS inhibition. The Van der Waals radius of Fluorine (1.47 Å) mimics Hydrogen (1.20 Å), allowing the molecule to enter the TS active site. However, the C-F bond is much stronger than the C-H bond, preventing the abstraction of the proton required for the methylation reaction to proceed [3].

N1 and N3 Modifications

Modifications at the N1 position are primarily used to create prodrugs that bypass first-pass metabolism in the liver (DPD catabolism).

| Derivative | Structural Modification | Pharmacological Advantage | Clinical Status |

| 5-FU | Unmodified Fluoropyrimidine | High potency; rapid degradation by DPD. | Standard of Care (IV) |

| Capecitabine | N1-pentyloxycarbonyl carbamate | Oral bioavailability; tumor-selective activation via thymidine phosphorylase. | Standard of Care (Oral) |

| Tegafur | N1-tetrahydrofuran-2-yl | Slow release of 5-FU; mimics continuous infusion. | Used in S-1 combination |

| Trifluridine | CF3 group at C5 | Inhibits TS but primarily incorporates into DNA; active in 5-FU resistant lines. | Approved (Lonsurf) |

Experimental Validation Framework

To validate the biological activity of a new fluoropyrimidine derivative, researchers must establish both cytotoxicity and specific enzymatic inhibition.

Protocol A: Thymidylate Synthase (TS) Inhibition Assay

This assay measures the catalytic activity of TS by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from the cofactor 5,10-CH2THF [4].

Reagents:

-

Recombinant human TS enzyme (0.5 units/µL).

-

Substrate: dUMP (200 µM stock).

-

Cofactor: 5,10-Methylenetetrahydrofolate (200 µM stock).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 25 mM MgCl2, 1 mM EDTA, 5 mM DTT.

Workflow:

-

Preparation: Dilute the test compound (fluoropyrimidine derivative) in DMSO to create a concentration gradient (0.1 nM – 10 µM).

-

Incubation: Mix 10 µL of enzyme + 10 µL of test compound + 70 µL Assay Buffer. Incubate at 25°C for 10 minutes to allow pre-equilibrium binding.

-

Initiation: Add 10 µL of substrate mixture (dUMP + Cofactor) to initiate the reaction.

-

Measurement: Monitor Absorbance (340 nm) every 30 seconds for 10 minutes using a UV-Vis spectrophotometer.

-

Analysis: Calculate the initial velocity (

) from the linear portion of the curve. Determine

Protocol B: Cytotoxicity Assessment (MTT Assay)

While standard, the specific parameters for fluoropyrimidines require longer incubation times due to the S-phase specific mechanism [5].

-

Cell Seeding: 3,000–5,000 cells/well (HT-29 or HCT-116 lines).

-

Drug Exposure: 72 hours (Critical: 24h is insufficient for antimetabolites).

-

Readout: Absorbance at 570 nm.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the spectrophotometric Thymidylate Synthase inhibition assay.

Overcoming Resistance & Future Directions

DPD Deficiency and Toxicity

Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in 5-FU catabolism.[4][5] Deficiency in DPD (encoded by DPYD) leads to severe, life-threatening toxicity (neutropenia, mucositis) because the drug is not cleared.

-

Guideline: Pre-treatment genotyping for DPYD variants (e.g., DPYD2A*) is now recommended by the EMA and increasingly adopted in US clinical practice [6].[5]

-

Resistance: Conversely, tumors with high DPD expression degrade 5-FU before it can work, leading to resistance.

Next-Generation Strategies

Current research focuses on:

-

DPD Inhibitors: Combining 5-FU with Eniluracil or Gimeracil to prevent catabolism and increase half-life.

-

Polymeric Nanoparticles: Encapsulating fluoropyrimidines to improve tumor accumulation via the EPR effect and reduce systemic toxicity.

-

Allosteric TS Inhibitors: Developing non-substrate analogs that bind to the interface of the TS dimer, overcoming resistance caused by substrate-binding site mutations.

References

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. Link

-

PharmGKB. (2024). Fluoropyrimidine Pathway, Pharmacodynamics.[2][6] Clinical Pharmacogenetics Implementation Consortium. Link

-

Gmeiner, W. H. (2020).[7] Novel Chemical Strategies for Fluoropyrimidine Development. Chemical Reviews. Link

-

Costi, M. P., et al. (2005). Thymidylate synthase inhibition assay: a kinetic study. Journal of Medicinal Chemistry. Link

-

National Institutes of Health (NIH). (2010). Growth inhibition assay in vitro (MTT assay) for lung cancer cell lines. British Journal of Cancer. Link

-

European Society for Medical Oncology (ESMO). (2020). DPD testing before treatment with fluoropyrimidines.[4][5][6] ESMO Recommendations. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ClinPGx [clinpgx.org]

- 3. youtube.com [youtube.com]

- 4. Dihydropyrimidine Dehydrogenase (DPD) Biomarker | Colorectal Cancer Alliance [colorectalcancer.org]

- 5. mdpi.com [mdpi.com]

- 6. Tailored therapy in patients treated with fluoropyrimidines: focus on the role of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Pharmacological Architecture of Pyrimidine Scaffolds

Executive Summary: The Privileged Scaffold

In medicinal chemistry, the pyrimidine ring (1,3-diazine) is classified as a "privileged scaffold" due to its ability to serve as a ligand for a diverse array of biological targets. Its ubiquity in nature—forming the cytosine, thymine, and uracil bases of DNA and RNA—provides an inherent affinity for enzymes involved in nucleotide biosynthesis and polymerization.

This guide moves beyond basic textbook definitions to explore the pharmacological kinetics , structure-activity relationships (SAR) , and experimental validation protocols required for developing next-generation pyrimidine therapeutics.

Structural Biology & SAR Vectors

The pharmacological versatility of pyrimidine stems from its specific functionalization vectors. A rational drug design approach targets four key positions on the ring.

The SAR Matrix

| Position | Pharmacological Role | Chemical Modification Strategy |

| N1 | Bioavailability & Solubility | Glycosylation (nucleoside analogs) or alkylation to improve lipophilicity/membrane permeability. Primary site for prodrug masking. |

| C2 | Receptor Binding Affinity | Electron-donating groups (e.g., -NH2, -SH) enhance H-bonding with kinase hinge regions. Critical for EGFR/CDK inhibition. |

| C4 | Nucleophilic Attack Site | Substitution here often dictates the electrophilicity of the ring. Amino or hydroxyl groups at C4 mimic natural substrates (cytosine/uracil). |

| C5 | Metabolic Stability & Sterics | The "Warhead" Position. Halogenation (F, Cl) blocks enzymatic methylation (e.g., by Thymidylate Synthase) or prevents metabolic degradation. |

Visualizing the SAR Logic

The following diagram illustrates the functional logic of the pyrimidine core.

Figure 1: Functional mapping of the pyrimidine scaffold. Each position dictates a specific pharmacological outcome.

Mechanistic Pharmacology

The Antimetabolite Paradigm: Thymidylate Synthase (TS) Inhibition

The classic mechanism of pyrimidine pharmacology is best exemplified by 5-Fluorouracil (5-FU) .[1] It functions as a "suicide inhibitor" of Thymidylate Synthase (TS), the enzyme responsible for methylating dUMP to dTMP (essential for DNA repair/replication).

Mechanism of Action:

-

Bioactivation: 5-FU is a prodrug. It must be ribosylated and phosphorylated to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP ).

-

Ternary Complex Formation: FdUMP binds to the nucleotide-binding site of TS. The cofactor 5,10-methylene-tetrahydrofolate (CH2THF) enters.

-

Covalent Trapping: Normally, TS transfers a methyl group to C5 of dUMP. However, the Fluorine atom at C5 of FdUMP cannot be abstracted. This results in a stable, covalent ternary complex (Enzyme-Inhibitor-Cofactor) that permanently disables the enzyme.

-

Thymineless Death: Depletion of dTMP halts DNA synthesis, leading to apoptosis.

Figure 2: The "Suicide Inhibition" pathway of Thymidylate Synthase by 5-FU active metabolites.

Antiviral Nucleoside Analogs

In antiviral therapy (e.g., Zidovudine/AZT , Sofosbuvir ), the pyrimidine ring is modified at the sugar moiety (N1) or the base (C4/C5) to act as a Chain Terminator .

-

Logic: The viral polymerase incorporates the analog into the growing RNA/DNA chain.[2]

-

Effect: The analog lacks the 3'-OH group required for the next phosphodiester bond, causing immediate chain termination and halting viral replication.

Experimental Frameworks: Self-Validating Protocols

To ensure data integrity (E-E-A-T), researchers must use validated assays. Below are the standard protocols for assessing pyrimidine pharmacology.

Protocol A: Spectrophotometric Thymidylate Synthase (TS) Inhibition Assay

Objective: Quantify the Ki of a pyrimidine derivative against recombinant human TS. Principle: Monitor the increase in absorbance at 340 nm , which corresponds to the oxidation of the cofactor 5,10-CH2-THF to 7,8-dihydrofolate (DHF).

Reagents:

-

Assay Buffer (Morrison): 50 mM TES (pH 7.4), 25 mM MgCl2, 6.5 mM HCHO, 1 mM EDTA, 75 mM 2-mercaptoethanol.

-

Substrate: 100 µM dUMP.

-

Cofactor: 200 µM 5,10-CH2-THF.

-

Enzyme: 40 nM Recombinant Human TS.[3]

Workflow:

-

Equilibration: Incubate Enzyme + Buffer + Inhibitor (Test Compound) at 25°C for 5 minutes. Why? To allow non-covalent pre-association.

-

Initiation: Add dUMP and Cofactor mixture to start the reaction.

-

Measurement: Monitor Absorbance (340 nm) continuously for 10 minutes.

-

Validation:

-

Positive Control:[4] FdUMP (Expect >90% inhibition at 1 µM).

-

Negative Control: DMSO vehicle only.

-

-

Calculation: Plot velocity (

) vs. inhibitor concentration (

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine cell viability post-treatment. Critical Note: Pyrimidine antimetabolites are S-phase specific. Short incubations (<24h) may yield false negatives. 72-hour incubation is mandatory.

Workflow:

-

Seeding: Seed cells (e.g., A549, HCT116) at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

-

Treatment: Add serial dilutions of pyrimidine derivative. Include 5-FU as a reference standard.

-

Incubation: Incubate for 72 hours at 37°C/5% CO2.

-

Development: Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

-

Solubilization: Dissolve formazan crystals in DMSO. Read OD at 570 nm.

Advanced Pharmacokinetics: The DPD Bottleneck

A critical failure point in pyrimidine drug development is the metabolic enzyme Dihydropyrimidine Dehydrogenase (DPD) .[1][5]

-

Function: DPD (encoded by DPYD) catabolizes >80% of endogenous and exogenous pyrimidines (like 5-FU) into inactive metabolites (dihydrofluorouracil).[1]

-

Clinical Risk: Patients with DPYD polymorphisms (e.g., DPYD2A*) have reduced enzyme activity. Administering standard doses to these patients leads to severe toxicity (neutropenia, mucositis) because the drug is not cleared.

-

Development Implication: New pyrimidine drugs should be screened for DPD stability. If the compound is a DPD substrate, it will require co-administration with a DPD inhibitor (like Eniluracil) or dose stratification.

References

- Goodman & Gilman's: The Pharmacological Basis of Therapeutics.Section: Chemotherapy of Neoplastic Diseases. (Standard Text).

-

National Center for Biotechnology Information (NCBI). Structure-Activity Relationships of Pyrimidine Derivatives. Available at: [Link]

-

Amsterdam UMC. Novel mass spectrometry-based assay for thymidylate synthase activity. Available at: [Link]

-

Clinical Pharmacology & Therapeutics. DPYD and TYMS polymorphisms as predictors of 5-fluorouracil toxicity.[1] Available at: [Link]

-

Journal of Biological Chemistry. Cooperative Inhibition of Human Thymidylate Synthase. Available at: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacogenetic and clinical aspects of dihydropyrimidine dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of JAK2 Inhibitors: A Technical Deep Dive into AZD1480

Executive Summary & Clinical Context

The Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—serves as the critical signaling hub for type I and II cytokine receptors. Dysregulation of JAK2, particularly through the V617F mutation, is the oncogenic driver in Myeloproliferative Neoplasms (MPNs) and contributes to STAT3-dependent survival in solid tumors (e.g., glioma, ovarian, breast).

AZD1480 represents a potent, ATP-competitive small-molecule inhibitor designed to abrogate this signaling axis.[1][2] While its clinical development was halted due to pleiotropic neurological toxicity, it remains a gold-standard tool compound for dissecting JAK2-dependent biology in preclinical models. This guide deconstructs its molecular mechanism, selectivity profile, and the experimental protocols required to validate its activity.

Molecular Mechanism of Action

Binding Mode & Kinetics

AZD1480 functions as a Type I ATP-competitive inhibitor . It binds to the kinase domain (JH1) of JAK2 in the active conformation, physically blocking the ATP binding pocket. This prevents the transfer of the

-

Ki (Inhibition Constant): 0.26 nM for JAK2.[3]

-

Binding Dynamics: The molecule exhibits fast-on/fast-off kinetics, typical of ATP-competitive inhibitors, but requires continuous dosing to maintain suppression due to rapid resynthesis or reactivation of the target in vivo.

Selectivity Profile

A critical requirement for any kinase inhibitor is selectivity. AZD1480 displays a "JAK2-biased" profile but retains significant potency against JAK1.

Table 1: Kinase Selectivity Profile (Cell-Free Enzymatic Assays)

| Kinase Target | IC50 (nM) | Selectivity Ratio (vs. JAK2) | Biological Implication |

| JAK2 | < 0.4 | 1x (Reference) | Primary oncogenic blockade. |

| JAK1 | ~1.3 | ~3x | Dual inhibition likely contributes to efficacy but also immunosuppression. |

| JAK3 | > 25 | > 50x | Spared relative to JAK1/2; reduces risk of severe SCID-like immunodeficiency. |

| TYK2 | > 10 | > 20x | Less potent inhibition. |

| Aurora A | ~15 | ~35x | Off-target effect; may contribute to G2/M arrest in some cell lines. |

Technical Insight: The marginal selectivity against JAK1 is significant.[3] While designed as a JAK2 inhibitor, in cellular contexts, AZD1480 effectively acts as a JAK1/2 inhibitor.[1] This is advantageous for blocking IL-6 signaling (which utilizes JAK1/2/Tyk2) but increases the toxicity profile.

Signaling Dynamics & Pathway Blockade

The canonical mechanism involves the blockade of the IL-6/JAK2/STAT3 axis .

-

Upstream: Cytokines (IL-6, OSM) bind gp130-linked receptors, inducing receptor dimerization.

-

Activation: JAK2 trans-phosphorylates; AZD1480 competes with ATP, preventing this autophosphorylation and the subsequent phosphorylation of the receptor tails.

-

Signal Transduction: STAT3 is recruited but cannot be phosphorylated at Tyr705.

-

Nuclear Blockade: Unphosphorylated STAT3 cannot dimerize or translocate to the nucleus.

-

Transcriptional Arrest: Downstream targets Bcl-xL (survival), Cyclin D1/D2 (proliferation), and VEGF (angiogenesis) are downregulated.

Visualization: JAK2/STAT3 Signaling Blockade

Caption: Figure 1: Molecular blockade of the JAK/STAT axis. AZD1480 competes with ATP at the JAK2 kinase domain, preventing STAT3 phosphorylation and subsequent nuclear translocation.[3][4]

Experimental Validation Protocols

To rigorously validate AZD1480's mechanism in a new model system, specific protocols must be employed. The following methodologies are optimized for detecting phosphoprotein modulation.

Protocol A: Cell-Free Kinase Activity Assay

Purpose: To determine the intrinsic potency (IC50) against recombinant kinases, independent of cellular permeability.

-

Buffer Preparation:

-

Base: 50 mM HEPES (pH 7.3).

-

Additives: 1 mM DTT (reducing agent), 0.01% Tween-20 (prevents aggregation), 50 mg/mL BSA (stabilizer), 10 mM MgCl2 (cofactor).

-

-

Substrate Selection:

-

Reaction Assembly:

-

Incubate Recombinant JAK enzyme + Peptide Substrate + AZD1480 (10-point dose response, 0.3 nM to 8.3 µM).

-

Initiate reaction with ATP at Km concentration (Critical: JAK1 Km=55µM, JAK2 Km=15µM).[5] Using saturating ATP (e.g., 5mM) will shift the IC50 higher, as AZD1480 is ATP-competitive.

-

-

Readout: Measure fluorescence polarization or mobility shift (e.g., Caliper EZ Reader) to quantify phosphorylation.

Protocol B: Cellular Signaling Analysis (Western Blot)

Purpose: To confirm target engagement in a biological context (Inhibition of p-STAT3).

Critical Step: Lysis Buffer Composition Standard lysis buffers often fail to preserve phosphorylation states. You must use a phosphatase inhibitor cocktail.

-

RIPA Buffer +:

-

Protease Inhibitors: Leupeptin, Aprotinin, PMSF (0.5 mM).[2]

-

Phosphatase Inhibitors (Mandatory): Sodium Orthovanadate (Na3VO4, 1.0 mM) and Sodium Fluoride (NaF, 10 mM).

-

Workflow:

-

Starvation: Serum-starve cells (e.g., U266, MDA-MB-468) for 4–18 hours to reduce basal signaling.

-